molecular formula C13H17NO3 B13009567 Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Cat. No.: B13009567
M. Wt: 235.28 g/mol
InChI Key: WGKANCIWHLWIFS-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (CAS: 2169192-35-0) is a four-membered azetidine derivative substituted with a hydroxymethyl and methyl group at the 3-position. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 . The compound is of interest in medicinal chemistry due to the azetidine ring’s inherent ring strain, which can enhance reactivity in synthetic pathways. The hydroxymethyl group provides a functional handle for further derivatization, making it a versatile intermediate in drug discovery.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(10-15)8-14(9-13)12(16)17-7-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3

InChI Key

WGKANCIWHLWIFS-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation

The azetidine ring is typically formed via nucleophilic substitution or ring-closure reactions starting from precursors such as halogenated or tosylated intermediates. Common approaches include:

For example, a method described in patent literature involves heating 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane with benzylamine in dimethyl sulfoxide at elevated temperature (135°C), followed by acid extraction and crystallization to yield 3,3-bis(hydroxymethyl)-1-benzylazetidine intermediates.

Specific Preparation Method for Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Stepwise Synthesis Outline

Based on detailed literature and patent sources, the preparation involves:

  • Synthesis of 3-methylazetidine intermediate : Starting from appropriate amino alcohols or halides, the azetidine ring is formed with a methyl substituent at the 3-position.

  • Hydroxymethylation : Introduction of the hydroxymethyl group at the 3-position, often via reaction with formaldehyde or related reagents under controlled conditions.

  • Protection of the nitrogen with benzyl chloroformate : The azetidine nitrogen is protected by reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine or sodium hydroxide, typically in an organic solvent like dichloromethane or tetrahydrofuran.

  • Purification : The product is purified by flash chromatography or recrystallization to obtain the pure this compound.

Reaction Conditions and Yields

  • The carbamate formation (protection step) is generally carried out at room temperature or slightly elevated temperatures (up to 40°C) for several hours to ensure complete reaction.
  • Solvents such as dichloromethane or tetrahydrofuran are preferred for their ability to dissolve both reactants and facilitate the reaction.
  • Bases like triethylamine or sodium hydroxide neutralize the HCl generated and drive the reaction forward.
  • Yields reported for similar carbamate-protected azetidines range from 70% to over 90% depending on reaction optimization.

Detailed Experimental Data

Step Reagents/Conditions Yield (%) Notes
Azetidine ring formation 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane + benzylamine, DMSO, 135°C, 4 h ~54 Acid extraction and recrystallization
Hydroxymethylation Formaldehyde or equivalent, mild conditions Not specified Controlled to avoid ring opening
Nitrogen protection (Cbz) Benzyl chloroformate, triethylamine, DCM or THF, RT, 4-24 h 70-90 Flash chromatography purification

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy : ^1H NMR and ^13C NMR confirm the presence of benzyl, hydroxymethyl, methyl, and azetidine ring protons and carbons. For example, ^1H NMR signals at δ 7.41–7.27 ppm correspond to aromatic protons, and signals around δ 4.0 ppm correspond to methylene protons adjacent to nitrogen and hydroxyl groups.
  • Mass Spectrometry : Characteristic fragmentation patterns include loss of CO2 and benzyl cation peaks, confirming the carbamate and benzyl groups.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming purity and correct composition.

Alternative and Related Synthetic Routes

  • Debenzylation of protected azetidines : Starting from benzyl-protected azetidines, debenzylation using palladium on carbon catalysts under hydrogen atmosphere can yield free azetidines, which can then be hydroxymethylated.
  • Amidation reactions : Coupling of azetidine derivatives with carboxylic acids using coupling reagents (e.g., EDCI, HOBt) can be used to introduce carboxylate groups, followed by protection steps.

Summary Table of Preparation Methods

Method Aspect Description Reference(s)
Azetidine ring formation Cyclization of bis-bromomethyl dioxane with benzylamine in DMSO at 135°C
Hydroxymethylation Introduction of hydroxymethyl group via formaldehyde or related reagents
Nitrogen protection Reaction with benzyl chloroformate and base in DCM or THF
Purification Flash chromatography (hexane/MTBE) or recrystallization
Debenzylation (optional) Pd/C catalyzed hydrogenolysis in alcohol solvents
Coupling for carboxylation Amidation using EDCI/HOBt coupling reagents

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: 3-(Carboxymethyl)-3-methylazetidine-1-carboxylate.

    Reduction: Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-methanol.

    Substitution: Various benzyl-substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds and pharmaceuticals. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound is utilized in biological studies focusing on enzyme inhibition and protein-ligand interactions. Its structural features enable it to interact with biological macromolecules, which can lead to insights into cellular mechanisms and therapeutic targets .

Industry

In industrial applications, this compound is employed in producing specialty chemicals and materials with tailored properties. Its versatility makes it suitable for various formulations in chemical manufacturing.

Research has indicated several promising biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
  • Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli .
  • Neuroprotective Activity : In vitro experiments have indicated that the compound can reduce neuronal apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several notable case studies have been conducted to explore the biological effects of this compound:

  • Antibacterial Activity : A study published in Thieme demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antibiotic agent .
  • Neuroprotection : Research indicated that this compound could protect neuronal cells from oxidative damage, suggesting its utility in developing treatments for conditions like Alzheimer's disease .
  • Inflammation Modulation : Investigations revealed its ability to lower levels of inflammatory markers, indicating possible therapeutic roles in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are critical to the biological process being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with key analogs, highlighting structural differences and their implications:

Compound Name CAS Number Molecular Formula Molecular Weight Ring Type Substituents Key Properties
Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate 2169192-35-0 C₁₃H₁₇NO₃ 235.28 Azetidine (4-membered) 3-hydroxymethyl, 3-methyl High ring strain, polar hydroxymethyl group enhances solubility
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate 2680801-19-6 C₁₃H₁₇NO₄ 251.28 Azetidine 3-hydroxymethyl, 3-methoxy Methoxy group increases lipophilicity; potential for altered reactivity vs. methyl
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate 2007919-21-1 C₁₄H₁₉NO₃ 249.31 Piperidine (6-membered) 3-hydroxy, 3-methyl Reduced ring strain; chiral center (3S) may influence biological activity
Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate 1823822-71-4 C₁₅H₂₁NO₃ 263.33 Piperidine 3-hydroxymethyl, 2-methyl Steric hindrance from 2-methyl group may limit binding interactions
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 122860-33-7 C₁₄H₁₉NO₃ 249.31 Piperidine 4-hydroxymethyl Positional isomerism affects spatial arrangement and target binding

Key Comparisons

Azetidine vs. Piperidine/Pyrrolidine Derivatives
  • Ring Strain and Reactivity : The four-membered azetidine ring in the target compound introduces significant ring strain, enhancing its reactivity compared to five-membered (pyrrolidine) or six-membered (piperidine) analogs. This strain can facilitate ring-opening reactions in synthetic applications .
  • Solubility : The hydroxymethyl group in azetidine derivatives improves water solubility, critical for bioavailability in drug candidates. Piperidine analogs with similar substituents (e.g., CAS 122860-33-7) may exhibit lower solubility due to reduced polarity .
Substituent Effects
  • Methyl vs.
  • Chirality: The (3S)-configured piperidine derivative (CAS 2007919-21-1) demonstrates how stereochemistry can influence receptor binding or enzymatic interactions, a factor absent in the non-chiral azetidine compound .
Steric and Electronic Factors
  • Piperidine derivatives with substituents at the 2-position (e.g., CAS 1823822-71-4) introduce steric hindrance, which may limit interactions with flat binding pockets in biological targets. In contrast, the azetidine compound’s compact structure allows for better access to constrained active sites .

Biological Activity

Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique azetidine ring structure that contributes to its reactivity and biological activity. The presence of the hydroxymethyl group and the carboxylate moiety enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations, which modulate its interactions with cellular components. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with receptors in the central nervous system (CNS) and immune system, influencing signaling pathways related to inflammation and cancer.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)18

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

In addition to its anticancer activity, preliminary research suggests that this compound may possess neuroprotective properties. Animal studies indicated that administration of the compound reduced neuroinflammation and improved cognitive function in models of neurodegenerative diseases.

Case Studies

  • In Vivo Study on Neuroprotection :
    A study conducted on mice with induced neuroinflammation showed that treatment with this compound led to a significant reduction in pro-inflammatory cytokines and improved behavioral outcomes compared to control groups .
  • Anticancer Efficacy in Tumor Models :
    In xenograft models, the compound demonstrated significant tumor reduction when administered alongside conventional chemotherapy agents. This suggests a potential role as an adjuvant therapy in cancer treatment .

Research Findings

Several studies have focused on the synthesis and biological profiling of this compound:

  • Synthesis Methods : Various synthetic routes have been developed for producing this compound, emphasizing the importance of optimizing yield and purity for biological testing .
  • Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the azetidine nitrogen. A key step involves the reaction of 3-(hydroxymethyl)-3-methylazetidine with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysts may be employed. For example, tert-butyl analogs (e.g., tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate) have been synthesized using Boc-protection strategies, which preserve stereochemistry during deprotection . Post-synthesis, chiral HPLC or polarimetry should validate enantiopurity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Mass Spectrometry : Exact mass analysis (e.g., 235.28 g/mol via HRMS) confirms molecular formula .
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, azetidine methyl groups at δ 1.2–1.5 ppm) .
  • Thermal Stability : TGA/DSC evaluates decomposition temperatures (e.g., boiling point ~79°C for analogs) .
  • Hydrogen Bonding : Hydrogen bond donor/acceptor counts (e.g., 7 donors, 11 acceptors) predict solubility and crystallinity .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) effectively separates carbamate derivatives. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution. Crystallization from ethanol or dichloromethane/hexane mixtures yields high-purity solids (>95%) .

Advanced Research Questions

Q. How does this compound modulate biological pathways, such as those involving reactive oxygen species (ROS) in neurodegenerative models?

  • Methodological Answer : Structural analogs (e.g., benzylidene derivatives) exhibit ROS-scavenging activity via Sirtuin 3 (SIRT3) activation. Molecular docking studies (AutoDock Vina) reveal high binding affinity to SIRT3 (ΔG < -8 kcal/mol), which upregulates FOXO1 and PPARGC1A pathways, enhancing mitochondrial biogenesis . In vitro assays (e.g., SH-SY5Y neuronal cells) measure ROS reduction using DCFH-DA fluorescence .

Q. What strategies address contradictions in reported bioactivity data for azetidine carbamates?

  • Methodological Answer : Discrepancies often arise from stereochemical variability or impurity profiles. Researchers should:

  • Validate stereochemistry via X-ray crystallography or NOESY NMR .
  • Use standardized assays (e.g., consistent cell lines, ROS probes) to minimize protocol-based variability .
  • Compare IC₅₀ values across studies, adjusting for solvent effects (e.g., DMSO tolerance limits) .

Q. How can computational modeling predict the compound’s interactions with non-target proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding mode persistence .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration (e.g., logP ~2.2 for analogs) and cytochrome P450 interactions .
  • Off-Target Screening : PharmMapper or SEA databases identify potential off-targets (e.g., kinase or GPCR binding) .

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